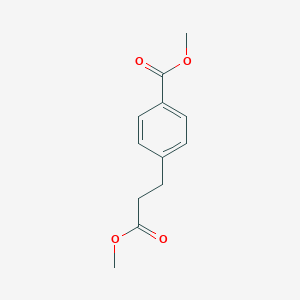

Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXCCLYRPKSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344291 | |

| Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40912-11-6 | |

| Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a compound of interest in chemical research and drug discovery. This document details the strategic approach, experimental protocols, and relevant data for the multi-step synthesis, designed for an audience with a strong background in organic chemistry.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a four-step sequence, commencing with commercially available starting materials. The overall strategy involves the formation of the carbon skeleton via a Heck reaction, followed by a reduction, a selective saponification, and a final esterification. This pathway is designed to be robust and scalable, offering good overall yields.

The logical workflow of this synthesis is outlined below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-methoxycarbonylvinyl)benzoate (Heck Reaction)

The initial step involves a palladium-catalyzed Heck reaction between methyl 4-iodobenzoate and methyl acrylate to construct the carbon-carbon backbone of the target molecule.

Reaction Scheme:

Caption: Heck reaction for the formation of the cinnamate derivative.

Procedure:

A mixture of methyl 4-iodobenzoate (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in acetonitrile is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Eq. |

| Methyl 4-iodobenzoate | 1.0 |

| Methyl acrylate | 1.5 |

| Palladium(II) acetate | 0.02 |

| Tri(o-tolyl)phosphine | 0.04 |

| Triethylamine | 2.0 |

| Acetonitrile | - |

Table 1: Reagents for the Heck Reaction.

Step 2: Synthesis of Methyl 4-(2-methoxycarbonylethyl)benzoate (Reduction)

The unsaturated double bond in the cinnamate derivative is reduced to a saturated carbon-carbon bond via catalytic hydrogenation.

Reaction Scheme:

Caption: Catalytic hydrogenation of the double bond.

Procedure:

Methyl 4-(2-methoxycarbonylvinyl)benzoate is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the desired product, which is often used in the next step without further purification.

| Reactant/Reagent | Molar Eq. |

| Methyl 4-(2-methoxycarbonylvinyl)benzoate | 1.0 |

| 10% Palladium on Carbon | catalytic |

| Methanol | - |

| Hydrogen Gas | excess |

Table 2: Reagents for the Reduction Reaction.

Step 3: Synthesis of 3-(4-(methoxycarbonyl)phenyl)propanoic acid (Selective Saponification)

A selective saponification of the aliphatic methyl ester is performed to yield the key carboxylic acid intermediate. The aromatic methyl ester is less reactive under controlled conditions.

Reaction Scheme:

Caption: Selective hydrolysis of the aliphatic ester.

Procedure:

To a solution of Methyl 4-(2-methoxycarbonylethyl)benzoate in a mixture of methanol and water, one equivalent of sodium hydroxide is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

| Reactant/Reagent | Molar Eq. |

| Methyl 4-(2-methoxycarbonylethyl)benzoate | 1.0 |

| Sodium Hydroxide | 1.0 |

| Methanol/Water | - |

| Hydrochloric Acid | to pH ~2 |

Table 3: Reagents for Selective Saponification.

Step 4: Synthesis of this compound (Esterification)

The final step is a Fischer esterification of the carboxylic acid group of the intermediate to yield the target molecule.

Reaction Scheme:

Caption: Final esterification to yield the target compound.

Procedure:

3-(4-(methoxycarbonyl)phenyl)propanoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product, which can be further purified by column chromatography if necessary.

| Reactant/Reagent | Molar Eq. |

| 3-(4-(methoxycarbonyl)phenyl)propanoic acid | 1.0 |

| Methanol | excess |

| Sulfuric Acid | catalytic |

Table 4: Reagents for Fischer Esterification.

Data Summary

The following table summarizes typical, though hypothetical, quantitative data for the synthesis. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | Methyl 4-(2-methoxycarbonylvinyl)benzoate | C₁₂H₁₂O₄ | 220.22 | 85-95 | >95 |

| 2 | Methyl 4-(2-methoxycarbonylethyl)benzoate | C₁₂H₁₄O₄ | 222.24 | >95 | >98 |

| 3 | 3-(4-(methoxycarbonyl)phenyl)propanoic acid | C₁₁H₁₂O₄ | 208.21 | 80-90 | >97 |

| 4 | This compound | C₁₂H₁₄O₄ | 222.24 | 90-98 | >99 |

Table 5: Summary of Quantitative Data for the Synthesis Pathway.

Conclusion

The described synthetic pathway provides a reliable and efficient method for the preparation of this compound. The use of well-established reactions such as the Heck coupling and Fischer esterification makes this route accessible to researchers in various fields. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this compound for further scientific investigation and application in drug development.

Physical and chemical properties of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate is limited in publicly available literature. This guide provides predicted properties based on structurally similar compounds and proposes established experimental protocols for its synthesis and characterization. All experimental work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

This compound, with the CAS number 40912-11-6, is a diester derivative of benzoic acid. Its chemical structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of more complex molecules such as pharmaceuticals and functional materials. The presence of two ester functionalities and a substituted benzene ring offers multiple sites for chemical modification, making it a versatile building block. This guide aims to provide a comprehensive overview of its known and predicted properties, along with detailed protocols for its synthesis and characterization.

Physicochemical Properties

Due to the scarcity of direct experimental data, the following table summarizes the known identifiers and predicted physicochemical properties of this compound. These predictions are derived from computational models and data from structurally analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 222.24 g/mol | --INVALID-LINK--[1] |

| CAS Number | 40912-11-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted Boiling Point | > 300 °C (at 760 mmHg) | |

| Predicted Melting Point | Not available | |

| Predicted Density | ~1.15 g/cm³ | |

| Predicted Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | |

| Predicted Appearance | Colorless to pale yellow oil or solid |

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves a Heck reaction or a related cross-coupling strategy. The following is a proposed experimental protocol.

Synthesis of this compound via Heck Reaction

This protocol outlines a two-step process starting from 4-iodobenzoic acid.

Step 1: Esterification of 4-Iodobenzoic Acid

Materials:

-

4-Iodobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-iodobenzoic acid in excess methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-iodobenzoate.

Step 2: Heck Coupling with Methyl Acrylate

Materials:

-

Methyl 4-iodobenzoate

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine

-

Anhydrous acetonitrile

-

Diatomaceous earth

-

Hydrogen gas (H₂)

-

Palladium on carbon (10% Pd/C)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve methyl 4-iodobenzoate, methyl acrylate, and triethylamine in anhydrous acetonitrile.

-

Add a catalytic amount of palladium(II) acetate to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product is Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate.

-

Dissolve the crude intermediate in methanol and add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or ¹H NMR).

-

Filter the reaction mixture through diatomaceous earth to remove the catalyst and concentrate the filtrate to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (doublets around 7.2-8.0 ppm), two singlet peaks for the two non-equivalent methyl ester protons (around 3.7-3.9 ppm), and two triplet signals for the methylene protons of the propyl chain (around 2.6-3.0 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include carbonyl carbons of the ester groups (around 166-173 ppm), aromatic carbons (in the range of 120-145 ppm), methyl carbons of the ester groups (around 52 ppm), and methylene carbons (in the range of 25-35 ppm).

Infrared (IR) Spectroscopy

-

Expected Absorptions (cm⁻¹):

-

~3000 (aromatic C-H stretch)

-

~2950 (aliphatic C-H stretch)

-

~1730 (C=O stretch of the ester groups)

-

~1610, 1500 (aromatic C=C stretch)

-

~1280, 1100 (C-O stretch of the ester groups)

-

Mass Spectrometry (MS)

-

Expected m/z: The molecular ion peak [M]⁺ would be expected at m/z = 222.24. Common fragmentation patterns would involve the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.

Reactivity and Stability

-

Reactivity: The ester groups are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acids. The aromatic ring can undergo electrophilic substitution reactions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Its structural similarity to some plant-derived phenolic compounds suggests that it could be investigated for potential antioxidant or antimicrobial properties. However, any such activity would need to be determined through dedicated biological screening assays.

Safety Information

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. This guide has provided a comprehensive overview of its predicted properties and detailed, actionable protocols for its synthesis, purification, and characterization. The proposed methodologies are based on established and reliable chemical transformations. Further research is required to determine its experimental physicochemical properties and to explore its potential biological activities.

References

Technical Guide: Spectroscopic Data for CAS Number 40912-11-6

Compound Name: Methyl 3-(4-(methoxycarbonyl)phenyl)propanoate

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound with CAS number 40912-11-6, identified as methyl 3-(4-(methoxycarbonyl)phenyl)propanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for CAS number 40912-11-6.

Table 1: Infrared (IR) Spectroscopy Data [1]

| Wavenumber (νmax/cm⁻¹) | Interpretation |

| 2982 | C-H stretch (alkane) |

| 1719 | C=O stretch (ester) |

| 1590 | C=C stretch (aromatic) |

| 1574 | C=C stretch (aromatic) |

| 1279 | C-O stretch (ester) |

| 1176 | C-O stretch (ester) |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.97 | d | 8.3 | 2H | Aromatic CH |

| 7.28 | d | 8.3 | 2H | Aromatic CH |

| 3.90 | s | - | 3H | -OCH₃ (ester) |

| 3.67 | s | - | 3H | -OCH₃ (ester) |

| 3.01 | t | 7.7 | 2H | -CH₂- |

| 2.66 | t | 7.7 | 2H | -CH₂- |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Carbon Type |

| 173.0 | C=O (ester) |

| 167.0 | C=O (ester) |

| 145.9 | Aromatic C |

| 129.8 (2C) | Aromatic CH |

| 128.3 (3C) | Aromatic C/CH |

| 52.0 | -OCH₃ |

| 51.7 | -OCH₃ |

| 35.2 | -CH₂- |

| 30.8 | -CH₂- |

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data [1]

| m/z | Relative Intensity (%) | Interpretation |

| 222 | 19 | Molecular Ion [M]⁺ |

| 191 | 21 | [M - OCH₃]⁺ |

| 163 | 14 | [M - COOCH₃]⁺ |

| 162 | 100 | [M - CH₃OH - CO]⁺ or other fragmentation |

| 149 | 12 | Fragmentation |

| 131 | 69 | Fragmentation |

| 121 | 22 | Fragmentation |

Experimental Protocols

The data presented was obtained from the characterization of the isolated product following a chemical synthesis.

2.1. Synthesis and Purification

A typical procedure for the synthesis involves a conjugate addition of aryl halides or triflates onto electron-deficient olefins.[1] Following the reaction, the solvent is evaporated, and the resulting product is purified using column chromatography on silica gel with a pentane/diethyl ether eluent.[1] The compound was isolated as a pasty yellow solid.[1]

2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) at 293 K.[1] Tetramethylsilane (TMS) was used as an internal standard.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded, and the characteristic absorption bands (νmax) are reported in reciprocal centimeters (cm⁻¹).[1]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a spectrometer coupled to a gas chromatograph.[1] The data is presented as mass-to-charge ratios (m/z) with their relative intensities.[1]

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester derivative of benzoic acid. Its chemical structure, featuring a substituted benzene ring, makes it a compound of interest in medicinal chemistry and materials science. As a derivative of an arylpropanoic acid, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications based on its structural class.

Chemical Identity and Properties

This compound is identified by the CAS number 40912-11-6.[5] Its structure consists of a central benzene ring substituted at positions 1 and 4 with a methyl ester and a 3-methoxy-3-oxopropyl group, respectively.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

While comprehensive experimental data for this specific compound is limited in publicly available literature, the following table summarizes its known properties.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 40912-11-6 | [5] |

| Molecular Formula | C12H14O4 | |

| Molecular Weight | 222.24 g/mol | |

| SMILES | O=C(OC)CCC1=CC=C(C(OC)=O)C=C1 | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate; poorly soluble in water. | N/A |

| Storage | Sealed in a dry environment at 2-8°C. | N/A |

Proposed Experimental Protocol: Synthesis

Reaction Scheme:

-

Heck Reaction: Methyl 4-iodobenzoate is reacted with methyl acrylate in the presence of a palladium catalyst and a base to form (E)-Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.

-

Reduction: The resulting α,β-unsaturated ester is then reduced to the desired saturated propionate derivative.

Materials:

-

Methyl 4-iodobenzoate

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)2)

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Palladium on carbon (Pd/C), 10%

-

Hydrogen gas (H2) or a hydrogen source (e.g., ammonium formate)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

Step 1: Synthesis of (E)-Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (Heck Reaction)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and anhydrous DMF.

-

Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

-

Add methyl acrylate (1.5 eq) followed by triethylamine (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of this compound (Reduction)

-

Dissolve the intermediate from Step 1 in a suitable solvent such as ethyl acetate or methanol in a flask.

-

Add 10% palladium on carbon (approximately 5-10% by weight of the substrate).

-

The flask is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the final product, this compound.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development and Research

While specific biological activities of this compound have not been extensively reported, its structural similarity to other arylpropanoic acid derivatives suggests potential areas of interest for researchers.

-

Anti-inflammatory and Analgesic Research: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Further investigation could explore if this compound exhibits similar inhibitory activity against cyclooxygenase (COX) enzymes.

-

Anticancer Research: Some NSAIDs and their derivatives have shown promise as anticancer agents.[4] The core structure of this compound could serve as a scaffold for the development of novel antiproliferative agents.

-

Chemical Probe or Intermediate: This compound can be a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. Its two ester functionalities allow for selective modification to create a library of related compounds for structure-activity relationship (SAR) studies.

-

Pesticide Research: Methyl benzoate and its derivatives have been investigated for their insecticidal and fumigant properties.[10][11][12] This suggests a potential application in the development of new pest control agents.

This compound is a compound with a well-defined chemical structure but limited publicly available data on its physical properties and biological activity. The proposed synthetic route provides a viable method for its preparation, enabling further research into its potential applications. Its structural resemblance to biologically active classes of compounds makes it a person of interest for further investigation in medicinal chemistry and drug development.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eontrading.uk [eontrading.uk]

- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

Starting materials for synthesizing Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a valuable intermediate in the preparation of various organic molecules. This document provides a detailed overview of potential synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a bifunctional molecule featuring a benzoate core and a propionate side chain. This structure makes it a versatile building block in medicinal chemistry and materials science. This guide outlines two primary retrosynthetic approaches for its synthesis: a Heck reaction followed by reduction, and a multi-step synthesis commencing with the functionalization of a pre-existing aromatic ring.

Synthetic Strategies

Two plausible and efficient synthetic routes for the preparation of this compound are presented below.

Route 1: Heck Reaction and Subsequent Reduction

This approach involves the palladium-catalyzed coupling of an aryl halide with an acrylate ester to form the carbon skeleton, followed by the reduction of the resulting double bond.

Overall Reaction Scheme:

Caption: Synthetic workflow via Heck reaction and hydrogenation.

Experimental Protocols:

Step 1: Synthesis of Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate via Heck Reaction

-

Materials:

-

Methyl 4-iodobenzoate

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a dried flask under an inert atmosphere (e.g., Argon), add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Add anhydrous acetonitrile followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate.

-

Step 2: Synthesis of this compound via Catalytic Hydrogenation

-

Materials:

-

Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.

-

Quantitative Data (Route 1):

| Step | Reactants | Key Reagents/Catalyst | Solvent | Typical Yield | Purity |

| Heck Reaction | Methyl 4-iodobenzoate, Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | Acetonitrile | 70-85% | >95% |

| Catalytic Hydrogenation | Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate | 10% Pd/C | Methanol | >95% | >98% |

Route 2: Synthesis from Methyl 4-(bromomethyl)benzoate

This route involves the extension of a single carbon unit on the benzene ring, followed by the introduction of the remaining two carbons of the propionate chain via a Wittig or Horner-Wadsworth-Emmons reaction, and subsequent reduction.

Overall Reaction Scheme:

Caption: Synthetic workflow starting from methyl 4-methylbenzoate.

Experimental Protocols:

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate [1][2]

-

Materials:

-

Methyl 4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve methyl 4-methylbenzoate (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp or heat to initiate the reaction.

-

Reflux for 4-6 hours until the reaction is complete (monitored by the disappearance of the starting material).

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude Methyl 4-(bromomethyl)benzoate, which can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of Methyl 4-formylbenzoate via Kornblum Oxidation [3][4][5]

-

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in DMSO.

-

Add sodium bicarbonate (2.0-3.0 eq).

-

Heat the mixture to 130-150 °C for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield Methyl 4-formylbenzoate.

-

Step 3: Synthesis of Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate via Horner-Wadsworth-Emmons Reaction [6][7][8]

-

Materials:

-

Methyl 4-formylbenzoate

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add trimethyl phosphonoacetate (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to form the ylide.

-

Cool the ylide solution back to 0 °C and add a solution of Methyl 4-formylbenzoate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 4: Synthesis of this compound via Catalytic Hydrogenation

-

This step follows the same procedure as Step 2 in Route 1.

Quantitative Data (Route 2):

| Step | Reactants | Key Reagents/Catalyst | Solvent | Typical Yield | Purity |

| Radical Bromination [1] | Methyl 4-methylbenzoate | NBS, AIBN | Carbon tetrachloride | 75-85% | >95% |

| Kornblum Oxidation | Methyl 4-(bromomethyl)benzoate | NaHCO₃, DMSO | DMSO | 60-75% | >97% |

| Horner-Wadsworth-Emmons Reaction | Methyl 4-formylbenzoate, Trimethyl phosphonoacetate | NaH | THF | 80-90% | >95% |

| Catalytic Hydrogenation [9] | Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate | 10% Pd/C | Methanol | >95% | >98% |

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. Route 1, the Heck reaction, is more convergent but may require more specialized catalytic conditions. Route 2 is a more linear synthesis but utilizes readily available starting materials and well-established reaction types. The provided experimental protocols and quantitative data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a compound of interest in various research and development endeavors. As with any novel or less-common chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the presumed safety considerations and recommended handling procedures for this compound, based on an analysis of its chemical structure and general principles of laboratory safety for related compounds. Due to the limited availability of specific safety data for this compound, a cautious and proactive approach to handling is strongly advised.

Hazard Identification and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a structural analogy approach is necessary for preliminary hazard identification. The molecule contains an aromatic ring, an ester functional group, and an aldehyde functional group.

-

Aromatic Esters: Generally, these can be irritants to the skin, eyes, and respiratory tract. Some may have sensitizing properties.

-

Aldehydes: Aldehydes are often reactive and can be irritants and sensitizers. They can also be toxic upon inhalation or ingestion.

Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Assumed Hazard Classifications:

| Hazard Class | GHS Category (Assumed) | Precautionary Statements (Assumed) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation. |

A logical workflow for risk assessment before handling a compound with limited safety data is crucial.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Double gloving may be appropriate for larger quantities or prolonged handling. |

| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and aerosols. |

| Skin and Body Protection | A lab coat worn over full-length clothing and closed-toe shoes. | Prevents incidental skin contact. |

| Respiratory Protection | Use in a certified chemical fume hood. | A respirator may be required for large-scale operations or in case of ventilation failure. Consult with a safety professional. |

Handling and Storage Protocols

General Handling:

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid the formation of dusts and aerosols.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

The following diagram illustrates a general workflow for handling a research chemical in a laboratory setting.

Caption: General experimental workflow for handling research chemicals.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Emergency Situation | Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Collect waste in a properly labeled, sealed container.

-

Do not mix with other incompatible waste streams.

-

Dispose of in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Disclaimer: This guide is intended for informational purposes only and is based on general principles of chemical safety. It is not a substitute for a formal risk assessment and the guidance of a qualified safety professional. Always consult with your institution's EHS department before working with any new chemical.

Commercial Suppliers and Synthetic Insights for Methyl 4-(3-methoxy-3-oxopropyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6). This compound serves as a valuable intermediate in organic synthesis and holds potential as a building block in the development of novel pharmaceutical agents. This document is intended to assist researchers, chemists, and professionals in drug discovery and development in sourcing this chemical and understanding its synthesis.

Commercial Availability

A number of chemical suppliers offer this compound. The table below summarizes key quantitative data from various suppliers to facilitate comparison. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | CAS Number | Purity | Available Quantities | Additional Information |

| BLDpharm | 40912-11-6 | Information available upon request | Varies | Offers documentation such as NMR, HPLC, LC-MS, and UPLC. Product requires cold-chain transportation.[1] |

| Crysdot LLC | 40912-11-6 | 95+% | 25g | Catalog No.: CD12073927. Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request. |

| Parchem | 40912-11-6 | Not specified | Inquire for details | A supplier of a wide range of specialty chemicals. |

| Apollo Scientific | 40912-11-6 | ≥98% | 1g, 5g, 25g | Lead time is typically 2-3 weeks. |

Synthetic Approaches: An Overview

A proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on the pathway described above. This protocol is intended for informational purposes and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Addition of Dimethyl Malonate: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Addition of Methyl 4-(bromomethyl)benzoate: After the addition of dimethyl malonate is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a solution of Methyl 4-(bromomethyl)benzoate (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate by column chromatography on silica gel.

Step 2: Synthesis of 4-(2-carboxyethyl)benzoic acid

-

Saponification: Dissolve the purified Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).

-

Reflux: Heat the mixture to reflux and stir until the saponification is complete (monitored by TLC).

-

Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid (HCl) to a pH of ~1-2. Heat the acidic mixture to induce decarboxylation.

-

Isolation: Cool the mixture to room temperature, which should cause the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(2-carboxyethyl)benzoic acid.

Step 3: Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(2-carboxyethyl)benzoic acid (1.0 equivalent) and methanol (excess, can also be used as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Application in Drug Discovery and Development

Substituted benzoates and their derivatives are important structural motifs in medicinal chemistry. They can serve as versatile scaffolds for the synthesis of more complex molecules with potential biological activity.[2] The presence of two ester functionalities in this compound offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, one ester group could be selectively hydrolyzed and converted into an amide, while the other remains available for further transformations. This bifunctionality makes it a potentially valuable building block for creating libraries of compounds for high-throughput screening.

The following workflow illustrates the potential integration of this compound in a drug discovery pipeline.

Caption: Drug discovery workflow using the target molecule as a scaffold.

References

Molecular weight and formula of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for Methyl 4-(3-methoxy-3-oxopropyl)benzoate. The information is intended to support research and development activities in the fields of organic chemistry and drug discovery.

Core Compound Data

This compound is a diester derivative of benzoic acid. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| CAS Number | 40912-11-6 | [1] |

| MDL Number | MFCD00059305 | [1] |

| SMILES Code | O=C(OC)CCC1=CC=C(C(OC)=O)C=C1 | [1] |

Hypothetical Synthesis Protocol

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as those used for similar aromatic compounds.[3][4][5] The following protocol outlines a hypothetical two-step synthesis starting from methyl benzoate and succinic anhydride.

Step 1: Friedel-Crafts Acylation of Methyl Benzoate

This step involves the acylation of methyl benzoate with succinic anhydride to introduce the keto-acid side chain.

-

Materials:

-

Methyl benzoate

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl benzoate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

To this mixture, add succinic anhydride (1.1 eq) slowly.

-

Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4-(3-carboxypropanoyl)benzoic acid methyl ester.

-

Step 2: Esterification of the Carboxylic Acid

This step converts the terminal carboxylic acid to a methyl ester.

-

Materials:

-

Crude product from Step 1

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the crude 4-(3-carboxypropanoyl)benzoic acid methyl ester in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel.

-

Logical and Experimental Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities or associated signaling pathways for this compound. Further research is required to elucidate its potential roles in biological systems. Benzoate derivatives, in general, are explored for a wide range of applications, including their use as insecticides and as intermediates in the synthesis of pharmaceuticals.[5][6]

References

- 1. 40912-11-6|this compound|BLD Pharm [bldpharm.com]

- 2. [(2R)-3-methoxy-2-methyl-3-oxopropyl] benzoate | C12H14O4 | CID 163089312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of Methyl 4-(3-methoxy-3-oxopropyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a compound of interest in pharmaceutical research. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols and computational models for determining and predicting its solubility in various organic solvents. This guide is designed to equip researchers with the necessary methodologies to generate reliable solubility data, a crucial step in advancing new chemical entities through the development pipeline.

Introduction

This compound is a benzoate ester with potential applications in pharmaceutical synthesis. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for process optimization, impurity control, and the development of stable and effective formulations. This guide outlines both practical experimental techniques for direct solubility measurement and theoretical models for solubility prediction, offering a robust toolkit for researchers.

Experimental Determination of Solubility

The direct measurement of solubility remains the gold standard for obtaining accurate and reliable data. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[1][2][3][4] It involves equilibrating a surplus of the solid compound with the solvent of interest over a set period.

Detailed Experimental Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant or by filtration through a chemically inert filter (e.g., PTFE). This step is critical to avoid the transfer of solid particles into the sample for analysis.[5]

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy.[6][7]

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the specific organic solvent. The results are typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.

Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after solvent evaporation.[8][9][10][11]

Detailed Experimental Protocol:

-

Saturation: Prepare a saturated solution of this compound in the desired organic solvent using the equilibration and phase separation steps described in the shake-flask method.

-

Sampling: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven) until the solute is completely dry.

-

Drying and Weighing: Ensure all solvent has been removed by drying the container with the residue to a constant weight in an oven or desiccator.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume of the saturated solution taken.

Workflow for the Gravimetric Solubility Determination Method.

Computational Prediction of Solubility

In silico methods can provide rapid estimations of solubility, which are particularly useful in the early stages of drug discovery for screening large numbers of compounds. These models are based on the physicochemical properties of the solute and solvent.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physical properties, including solubility.[12][13][14][15][16] These models are developed by training on large datasets of experimentally determined solubility data. For a novel compound like this compound, a general-purpose QSPR model for solubility in organic solvents could be employed for an initial estimate. The accuracy of the prediction will depend on the similarity of the target compound to the molecules in the training set of the model.

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations.[17][18][19][20][21] It can predict the solubility of a compound in various solvents with a good degree of accuracy. The method first calculates the screening charge density on the surface of the molecule in a virtual conductor. Then, statistical thermodynamics is used to calculate the chemical potential of the molecule in different solvents, from which the solubility can be derived.

Solubility Parameter Theory

The concept of "like dissolves like" can be quantified using solubility parameters. The Hildebrand and Hansen solubility parameters are commonly used to predict the miscibility of a solute and a solvent.[22][23][24][25][26] If the solubility parameters of this compound and a particular organic solvent are similar, it is likely that the compound will have good solubility in that solvent. The Hansen parameters further divide the total Hildebrand parameter into contributions from dispersion forces, polar forces, and hydrogen bonding, providing a more detailed prediction.

Logical Relationship for Computational Solubility Prediction.

Data Presentation

As no specific quantitative data for the solubility of this compound in organic solvents was found in the public domain, a template for presenting experimentally determined data is provided below. It is recommended to populate this table with data generated using the protocols outlined in this guide.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| User Defined |

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. improvedpharma.com [improvedpharma.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds | MDPI [mdpi.com]

- 17. zenodo.org [zenodo.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scm.com [scm.com]

- 20. cetjournal.it [cetjournal.it]

- 21. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00024E [pubs.rsc.org]

- 22. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 23. cool.culturalheritage.org [cool.culturalheritage.org]

- 24. Solubility parameter approach: Significance and symbolism [wisdomlib.org]

- 25. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 26. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

The Expanding Therapeutic Landscape of Benzoate Derivatives: A Technical Guide for Researchers

Introduction

Benzoate derivatives, a class of organic compounds containing the benzoate moiety, have long been utilized in the food and pharmaceutical industries, primarily for their preservative properties.[1][2] However, a growing body of research is unveiling a diverse and potent range of therapeutic activities, positioning these molecules as promising candidates for drug development across multiple disciplines. This technical guide provides an in-depth exploration of the current research applications of benzoate derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their potential. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Applications in Neurological and Psychiatric Disorders

One of the most promising areas of research for benzoate derivatives, particularly sodium benzoate, is in the treatment of central nervous system (CNS) disorders. The underlying mechanisms often involve the modulation of neurotransmitter systems and the reduction of neuroinflammation.[3][4]

Mechanism of Action in the CNS

Sodium benzoate's primary neuroactive mechanism involves the inhibition of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[5] By inhibiting DAAO, sodium benzoate increases the synaptic levels of D-serine, thereby enhancing NMDA receptor function, which is vital for synaptic plasticity and cognitive processes.[5]

Additional neuroprotective mechanisms include:

-

Anti-inflammatory Effects: Sodium benzoate has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response, and inhibit the production of pro-inflammatory markers like neopterin.[3][4]

-

Reduction of Oxidative Stress: It can reduce oxidative stress and inhibit excessive microglial activation, which are contributing factors in many neurodegenerative diseases.[3][5]

-

Tryptophan Metabolism: The compound can inhibit the degradation of tryptophan, an essential amino acid precursor to serotonin, which may be beneficial in conditions where tryptophan levels are depleted.[3]

Caption: Key neuroprotective pathways modulated by Sodium Benzoate.

Clinical and Preclinical Data Summary

Numerous studies have investigated the efficacy of sodium benzoate as an adjunctive therapy for a range of neuropsychiatric disorders.

| Disorder | Study Type | Dosage | Duration | Key Quantitative Findings | Reference |

| Schizophrenia | 6-week clinical trial | 1,000 mg/day | 6 weeks | 21% reduction in symptoms compared to placebo. | [6] |

| Alzheimer's Disease (AD) | Randomized clinical trial | 750-1000 mg/day | - | Statistically significant reductions in plasma Aβ 1-40 and total Aβ peptides; correlated with improved cognitive scores. | [5][7] |

| Mild Cognitive Impairment | Randomized clinical trial | >500 mg/day | - | Showed efficacy in improving global cognitive function. | [8] |

| Major Depressive Disorder | Preclinical | - | - | Demonstrated anti-inflammatory effects through NF-κB factor modulation. | [3] |

| Bipolar Disorder | Clinical study | Adjunct treatment | - | Showed improvements in patients receiving sodium benzoate. | [2] |

| Dementia (BPSD) | Clinical study | 250–1500 mg/day | 6 weeks | Showed beneficial effects in patients with behavioral and psychological symptoms of dementia. | [3] |

Anticancer Applications

Benzoic acid and its derivatives have emerged as a significant scaffold in the design of novel anticancer agents.[9][10] Their mechanisms of action are varied, often targeting metabolic vulnerabilities and key survival pathways in cancer cells.

Mechanisms of Anticancer Activity

-

Mitochondrial Targeting: Certain benzoate derivatives, particularly those conjugated with lipophilic cations like triphenylphosphonium, can selectively accumulate within the mitochondria of tumor cells. This leads to the uncoupling of oxidative phosphorylation, a decrease in the mitochondrial transmembrane potential, and reduced ATP levels, ultimately triggering apoptosis.[11]

-

Enzyme Inhibition: Benzoate derivatives have been identified as inhibitors of histone deacetylases (HDACs).[12] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis mediated by caspase-3.[12] Other derivatives act as inhibitors of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein often overexpressed in cancers like colorectal cancer.[13]

-

Induction of Apoptosis: Sodium benzoate itself has been shown to induce apoptosis and affect NF-κB in cancer cells, with a noted selectivity for inhibiting colon cancer cell proliferation over normal fibroblast cells.[3]

Caption: Multifaceted anticancer activity of benzoate derivatives.

In Vitro Efficacy Data

The cytotoxic activity of novel benzoate derivatives is a key area of investigation, with promising results against various cancer cell lines.

| Derivative Class | Cancer Cell Line | Key Quantitative Findings | Reference |

| Eugenyl Benzoate Derivatives | HT-29 (Colorectal) | IC50 values ranged from 26.56 µmol/ml to 286.81 µmol/ml. | [13] |

| Benzoate-Lipophilic Cations | HCT-15 & COLO-205 (Colorectal) | Selectively targeted tumor cells with high potency and efficacy. | [11] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 & HCT-15 (Colorectal) | Reduced HDAC activity by 68-70%; retarded cell growth by 50-60%. | [12] |

| Benzoxazepine Derivatives | A549, HeLa, Caco-2, MCF-7 | Dose-dependent proliferation inhibition with IC50 values between 0.003 and 209.46 µg/mL. | [14] |

Antimicrobial and Anti-inflammatory Applications

Benzoate esters and salts are well-established antimicrobial agents, and emerging research highlights the anti-inflammatory potential of various derivatives.

Antimicrobial Mechanism

The antimicrobial action of benzoates is highly dependent on pH.[15] In an acidic environment, the undissociated, lipophilic form of benzoic acid readily diffuses across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+). This influx of protons disrupts the proton motive force and lowers the intracellular pH, creating an inhospitable environment that inhibits key metabolic processes and prevents microbial growth.[15]

Antimicrobial Efficacy

The efficacy of benzoates is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound | Microorganism | Condition | MIC | Reference | | :--- | :--- | :--- | :--- | | Sodium Benzoate | E. coli, B. subtilis, S. aureus | - | 400 mg/mL |[16] | | Sodium Benzoate | E. coli, S. aureus | pH 4.0 | 1000 ppm |[15] | | Sodium Benzoate | P. gingivalis, C. albicans | - | 1,446 µM |[17] | | Benzo[d]thiazol-2-amine Deriv. | Gram-positive & Gram-negative bacteria | - | - | Showed significant activity. |[18] | | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (fungus) | - | 6.25 µg/mL |[19] |

Anti-inflammatory Activity

Several benzoate derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. For example, newly synthesized benzoyl phenyl benzoates have been shown to be effective inhibitors of phospholipase A2 and hyaluronidase enzymes from snake venom.[20] Other derivatives of 2-amino benzoic acid and 1,2-benzothiazine have demonstrated potent anti-inflammatory and analgesic activities, in some cases exceeding the potency of standard drugs like aspirin and piroxicam.[21][22][23] The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[22][23]

Experimental Protocols

Synthesis of Eugenyl Benzoate Derivatives (Exemplar Protocol)

This protocol is based on the synthesis of novel BCL-2 inhibitors for colorectal cancer research.[13]

-

Esterification: React eugenol with a substituted benzoic acid (e.g., salicylic acid, gallic acid) in an appropriate solvent.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Purification: Once the reaction is complete, purify the synthesized product using column chromatography with silica gel as the stationary phase and a suitable mobile phase composition.

-

Characterization: Confirm the structure of the purified compounds using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

-

Further Reactions (Optional): The synthesized esters can be further modified via reactions such as demethylation, halohydrin formation, or Sharpless epoxidation to create a library of derivatives.[13]

Caption: General workflow for synthesis and evaluation of derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized method for assessing antimicrobial efficacy.[15][17]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the benzoate derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.[14]

-

Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzoate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The research landscape for benzoate derivatives has expanded far beyond their traditional roles. The compelling data in neuroscience, oncology, and microbiology underscore their potential as a foundational scaffold for novel therapeutics. The ability of sodium benzoate to modulate NMDA receptor function and reduce neuroinflammation presents a significant opportunity for developing treatments for complex CNS disorders.[3][5] In oncology, the development of mitochondria-targeting derivatives and specific enzyme inhibitors offers new strategies to selectively eliminate cancer cells.[11][12] Furthermore, the synthesis of novel derivatives continues to yield compounds with potent and specific antimicrobial and anti-inflammatory activities.[19][21]

Future research should focus on elucidating the structure-activity relationships (SAR) to optimize potency and reduce off-target effects, investigating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds, and exploring combination therapies to enhance therapeutic outcomes. The versatility and established safety profile of the benzoate core make it an exceptionally valuable platform for continued drug discovery and development.

References

- 1. What is Sodium Benzoate used for? [synapse.patsnap.com]

- 2. annexechem.com [annexechem.com]

- 3. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. scienmag.com [scienmag.com]

- 6. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]

- 7. Sodium benzoate treatment decreased amyloid beta peptides and improved cognitive function among patients with Alzheimer's disease: secondary analysis of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]